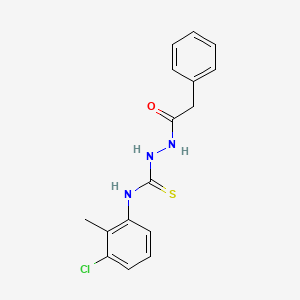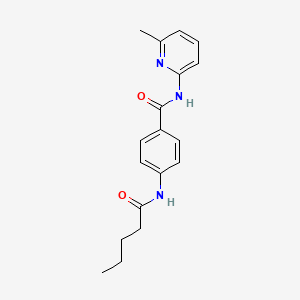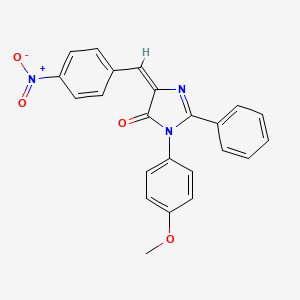
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazine derivative that has shown promising results in various biological assays, making it a popular choice for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), and to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for researchers in the field of medicinal chemistry. However, one of the main limitations of using N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide. One possible avenue of research is the development of new analogs of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, which may help to identify new targets for drug development. Finally, the potential applications of N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide in the treatment of various diseases, including cancer and arthritis, warrant further investigation.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-phenylacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-11-13(17)8-5-9-14(11)18-16(22)20-19-15(21)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOEPGHJVHFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4718438.png)
![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B4718448.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)


![N-(3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4718497.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4718503.png)
![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4718516.png)
![N,N'-1,2-ethanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B4718528.png)

![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4718541.png)